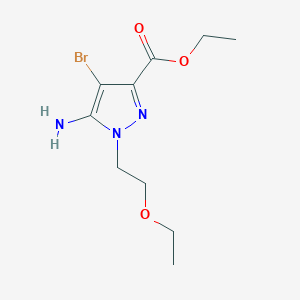
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with amino, bromo, ethoxyethyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and subsequent esterification to form the carboxylate ester. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile or dichloromethane. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Formation of nitro or amino derivatives.
Esterification and Hydrolysis: Formation of carboxylic acids or different esters.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-amino-4-bromo-1-(2-methoxyethyl)pyrazole-3-carboxylate: Similar structure but with a methoxyethyl group instead of ethoxyethyl.
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-acetate: Similar structure but with an acetate group instead of carboxylate.
Uniqueness
Ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both amino and bromo groups allows for diverse chemical modifications, while the ethoxyethyl and carboxylate groups enhance its solubility and reactivity. This unique combination of properties makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16BrN3O3 |
|---|---|
Molecular Weight |
306.16 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-(2-ethoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16BrN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 |
InChI Key |
OSGBOLSSAMDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=C(C(=N1)C(=O)OCC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















